N-({4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methyl)prop-2-enamide
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Description
“N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)prop-2-enamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been correlated with anticancer activity, particularly as potential A2B receptor antagonists . The A2B receptor antagonism has been associated with anticancer activity, making these compounds potentially useful in the development of new chemotherapeutic agents .
Synthesis Analysis
The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . This method has been noted for its high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by different spectral data and elemental analyses . The structure–activity relationship of these biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines is of profound importance in drug design, discovery, and development .Chemical Reactions Analysis
These compounds have shown to intercalate DNA at a decreased IC 50 value, which is nearly equipotent to that of doxorubicin . This suggests that these compounds have a strong DNA-binding affinity, which could be a key factor in their potential anticancer activity.Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically confirmed by different spectral data and elemental analyses . For instance, the IR spectrum can provide information about the presence of functional groups, while the 1H NMR spectrum can provide information about the hydrogen environment in the molecule .Mechanism of Action
Future Directions
The future directions in the research of these compounds could involve further exploration of their anticancer activity and other potential therapeutic uses . Additionally, further studies could focus on the optimization of their synthesis process and the investigation of their structure-activity relationships .
Properties
IUPAC Name |
N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-2-14(19)15-9-13-17-16-12-8-7-10-5-3-4-6-11(10)18(12)13/h2-6H,1,7-9H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFMIDUDWCABCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NN=C2N1C3=CC=CC=C3CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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